molecular formula C17H15NO4S B3173801 methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 950269-98-4

methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B3173801
CAS RN: 950269-98-4
M. Wt: 329.4 g/mol
InChI Key: ZCAVMHKGRXMPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a derivative of 1,2-benzothiazine 1,1-dioxide . It is considered as one of the most promising antimicrobials . It has been studied for its in vitro activity towards clinically relevant microorganisms and fibroblasts .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a refrigerator . Its molecular weight is 269.28 .

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying Parkinson's disease in animal models. It produces a reproducible and selective loss of dopaminergic neurons, which closely mimics the pathophysiology of Parkinson's disease. MPTP is also relatively inexpensive and easy to administer. However, MPTP has some limitations. It is a neurotoxin that can be hazardous to researchers if proper safety precautions are not taken. MPTP also has some species-specific effects, which may limit its use in certain animal models.

Future Directions

There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease. MPTP is also being used to study the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of Parkinson's disease. Finally, MPTP is being used to study the potential neuroprotective effects of various compounds in animal models of Parkinson's disease.
Conclusion
Methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a synthetic compound that is widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. MPTP is a valuable tool for studying Parkinson's disease in animal models, but it has some limitations. There are several future directions for the use of MPTP in scientific research, including the development of new animal models and the identification of new therapeutic targets for the treatment of Parkinson's disease.

Scientific Research Applications

MPTP is widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those observed in Parkinson's disease. MPTP is used to create animal models of Parkinson's disease, which can be used to study the disease mechanisms and to test potential therapies.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-18-16(17(19)22-2)15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)23(18,20)21/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVMHKGRXMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 2
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 3
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 4
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 5
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Reactant of Route 6
methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

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